REACTION_CXSMILES
|
[CH2:1]1[O:3][CH:2]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1O[CH2:11]1.C=CCCCCCCC=C>>[O:3]1[CH:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])[CH2:1]1
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CCCCCCC2CO2
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The organic phase was first rapidly distilled in order
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst from it
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC1CCCCCCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |